1-(4,5-diphenyl-1H-imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol
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Description
1-(4,5-diphenyl-1H-imidazol-1-yl)-3-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-2-propanol is a useful research compound. Its molecular formula is C39H33N3O and its molecular weight is 559.7g/mol. The purity is usually 95%.
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Scientific Research Applications
Electronic/Substituents Influence on Imidazole Ring
A study explored the influence of electron-rich/electron-withdrawing substituents on the donor capacity of the imidazole N-base. It concluded that the push/pull of electron density on the 2-carbon of the imidazole ring is crucial for influencing the N-base electrons' donor capacity. The study's protonation–deprotonation equilibrium studies and DFT calculation results provided insights into the electronic structures of imidazole-based compounds (Eseola et al., 2012).
Green Synthesis of Indolylimidazole Derivatives
The research highlighted a green and efficient one-pot synthesis of indolylimidazole derivatives. The process involved a four-component condensation under microwave irradiation, using Amberlyst A-15 as a recyclable catalyst. This method emphasized its eco-friendliness, time and cost efficiency, and the reusability of the catalyst (Nirwan & Pareek, 2021).
Photochromism of Imidazole Dimers
A study on the synthesis of 4,5-diphenyl-2-(2,5-dimethylthiophen-3-yl)imidazoles and their dimers revealed photochromic properties in solution when irradiated. This finding opens avenues for exploring these compounds in photo-responsive applications (Bai et al., 2010).
Imidazole Substituent Effects on N-Donor Strengths
This research synthesized new imidazole-based heterocycles and evaluated the electronic and steric effects of 1-, 2-, and 4,5-imidazole substituents on N-donor strengths. The study provided insights into the interaction between imidazole rings and substituent aromatic groups, significant for understanding azole functions in molecular science (Eseola et al., 2010).
Synthesis and Characterization of Novel Poly(amide-ether)s
The study involved the synthesis of para-linked diether-diamines bearing ortho-linked phenyl-substituted imidazole pendants. It highlighted the physical and optical properties of the resultant poly(amide-ether)s, noting their solubility, thermal behaviors, and fluorescence emission. This research contributes to the development of polymers with specialized properties (Ghaemy et al., 2013).
Properties
IUPAC Name |
1-(4,5-diphenylimidazol-1-yl)-3-(5-methyl-2,3-diphenylindol-1-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H33N3O/c1-28-22-23-35-34(24-28)36(29-14-6-2-7-15-29)38(31-18-10-4-11-19-31)42(35)26-33(43)25-41-27-40-37(30-16-8-3-9-17-30)39(41)32-20-12-5-13-21-32/h2-24,27,33,43H,25-26H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQNTXVGSMPGIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)CC(CN5C=NC(=C5C6=CC=CC=C6)C7=CC=CC=C7)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H33N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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